molecular formula C11H7FO3 B1443507 5-Fluoro-2-(furan-3-yl)benzoic acid CAS No. 1339173-68-0

5-Fluoro-2-(furan-3-yl)benzoic acid

Cat. No. B1443507
M. Wt: 206.17 g/mol
InChI Key: HBGKWFINXLTIAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-2-(furan-3-yl)benzoic acid is a chemical compound with the CAS Number: 1339173-68-0 . It has a molecular weight of 206.17 . It is a powder at room temperature .


Molecular Structure Analysis

The molecular structure of 5-Fluoro-2-(furan-3-yl)benzoic acid consists of a benzene ring substituted with a fluoro group and a furan-3-yl group . The exact InChI key or code was not found in the search results.


Physical And Chemical Properties Analysis

5-Fluoro-2-(furan-3-yl)benzoic acid is a powder at room temperature . It has a molecular weight of 206.17 .

Scientific Research Applications

Donor-Acceptor Systems for Electrochemical Applications

Research by Çakal et al. (2021) discusses the synthesis and electrochemical polymerization of monomers incorporating 5-fluoro-2-(furan-3-yl)benzoic acid derivatives, revealing their significance in creating low-bandgap polymers with electrochromic properties. These materials are crucial for developing new electronic devices due to their adjustable optical properties and potential for use in energy storage and sensors (Çakal et al., 2021).

Synthesis of Heterocyclic Compounds

Ramarao et al. (2004) demonstrated the one-pot synthesis of fluorine-containing benzo[b]furans via microwave-induced tandem intramolecular Wittig and Claisen rearrangement reactions, highlighting the compound's role in streamlining the production of fluorinated organic molecules, which are valuable in pharmaceutical and agrochemical industries (Ramarao et al., 2004).

Antinociceptive and Anti-inflammatory Properties

Selvam et al. (2012) explored the antinociceptive and anti-inflammatory properties of thiazolopyrimidine derivatives involving 5-Fluoro-2-(furan-3-yl)benzoic acid, suggesting its utility in developing new therapeutic agents for pain and inflammation management (Selvam et al., 2012).

Synthesis of Fluorinated Heterocycles

The work by Ichikawa et al. (2002) on the nucleophilic 5-endo-trig cyclization of 1,1-difluoro-1-alkenes, including derivatives of 5-Fluoro-2-(furan-3-yl)benzoic acid, underscores the importance of fluorinated compounds in synthesizing novel heterocyclic structures with potential applications in medicinal chemistry and materials science (Ichikawa et al., 2002).

Antimicrobial Activity

Sodha et al. (2003) reported on the synthesis of derivatives involving 5-Fluoro-2-(furan-3-yl)benzoic acid and their subsequent screening for antibacterial and antifungal activities. This research contributes to the ongoing search for new antimicrobial agents to combat resistant strains of bacteria and fungi (Sodha et al., 2003).

Safety And Hazards

The safety data sheet for 5-Fluoro-2-(furan-3-yl)benzoic acid indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation and serious eye damage/eye irritation . It may also cause specific target organ toxicity after a single exposure, with the respiratory system being a potential target .

properties

IUPAC Name

5-fluoro-2-(furan-3-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FO3/c12-8-1-2-9(7-3-4-15-6-7)10(5-8)11(13)14/h1-6H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBGKWFINXLTIAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)O)C2=COC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-(furan-3-yl)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Fluoro-2-(furan-3-yl)benzoic acid
Reactant of Route 2
Reactant of Route 2
5-Fluoro-2-(furan-3-yl)benzoic acid
Reactant of Route 3
Reactant of Route 3
5-Fluoro-2-(furan-3-yl)benzoic acid
Reactant of Route 4
Reactant of Route 4
5-Fluoro-2-(furan-3-yl)benzoic acid
Reactant of Route 5
Reactant of Route 5
5-Fluoro-2-(furan-3-yl)benzoic acid
Reactant of Route 6
Reactant of Route 6
5-Fluoro-2-(furan-3-yl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.